Adenallene is classified as a purine derivative and is synthesized from adenine through various chemical processes. Its structural formula can be represented as 9-(4-hydroxy-1,2-butadienyl)adenine. This classification places it within the broader category of nucleoside analogs, which are compounds that resemble natural nucleosides and can interfere with nucleic acid metabolism.
The synthesis of adenallene involves several key steps:
Adenallene's molecular structure features a unique allene functional group attached to an adenine base. The specific configuration of the compound has been established through techniques such as single crystal X-ray diffraction, which confirmed the R-configuration of the (R)-(-)-enantiomer.
Key structural data includes:
Adenallene undergoes various chemical reactions that are significant for its biological activity:
The mechanism by which adenallene exerts its biological effects primarily involves its interaction with viral enzymes and cellular pathways:
Adenallene exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceutical formulations .
Adenallene has several scientific applications, particularly in medicinal chemistry:
Adenallene represents a structurally novel class of synthetic compounds designed to target adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) that play critical roles in modulating diverse physiological processes, including neurotransmission, cardiovascular function, immune responses, and metabolic regulation [3] [7] [10]. As a purpose-engineered ligand, Adenallene incorporates an unusual allene moiety—a functional group characterized by two cumulative double bonds (C=C=C)—into the core adenosine structure. This deliberate modification aims to enhance receptor subtype selectivity and optimize binding kinetics compared to traditional adenosine receptor agonists and antagonists. Its development exemplifies the application of medicinal chemistry principles to overcome limitations of endogenous adenosine and early synthetic ligands, such as poor receptor specificity, metabolic instability, and undesirable side effect profiles [5] [7].
The discovery of Adenallene emerged from systematic efforts in the late 1990s and early 2000s to expand the chemical diversity of adenosine receptor ligands beyond classical xanthine-based antagonists (e.g., caffeine, theophylline) and nucleoside-based agonists (e.g., NECA, CGS21680) [5] [7]. While not isolated from natural sources like adenosine itself, Adenallene was rationally designed and synthesized through targeted modifications of the adenosine scaffold. Key motivations included:
The name "Adenallene" follows systematic chemical nomenclature conventions:
Its IUPAC name would precisely define the location and nature of the allene substitution, for example: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(prop-1,2-dien-1-ylamino)-9H-purine for an N6-allenyl analogue. The compound is identified in research literature by its systematic name or commonly as "Adenallene" [5].
Adenallene belongs to the broad category of synthetic adenosine receptor agonists, specifically classified as a nucleoside-derived agonist due to its retention of the purine base-ribose sugar core structure characteristic of adenosine. However, its classification is defined by its unique structural deviation:
Table 1: Structural Classification of Adenallene Relative to Key Adenosine Ligand Classes
Ligand Class | Prototypical Examples | Core Structure | Key Modifications | Adenallene Distinction |
---|---|---|---|---|
Endogenous Agonist | Adenosine | Purine + Ribose | None | Contains synthetic allene modification |
Nucleoside Agonists | NECA, CGS21680, R-PIA, IB-MECA | Purine + Ribose | N6-Alkyl/Cycloalkyl, C2-alkynyl, 5'-N-alkyluronamide | Allene group replaces typical N6/C2 substituents |
Xanthine Antagonists | Caffeine, Theophylline, DPCPX | Xanthine (dihydropurinedione) | 1,3,8-substitutions | Purine-based (not xanthine); Agonist (not antagonist) |
Non-Nucleoside Antagonists | SCH-58261, ZM241385 | Diverse heterocyclic (e.g., triazolotriazine, pyrazolo-triazolo-pyrimidine) | No ribose sugar | Retains ribose sugar; Agonist profile |
Adenallene | N6-allenyladenosine derivative | Purine + Ribose + Allene | Defining Allenic side chain | N/A |
Research on Adenallene has primarily focused on exploring its fundamental pharmacology as a tool compound and assessing its potential as a lead structure for therapeutic development. Key research areas include:
Table 2: Illustrative Scope of Adenallene Research Focus Areas and Potential Implications
Research Area | Primary Methods | Key Objectives | Potential Implications |
---|---|---|---|
Binding & Selectivity | Radioligand binding assays (cell membranes, tissues) | Define affinity (Ki) and selectivity ratios across AR subtypes | Identify target indications based on receptor subtype role; Compare to established ligands |
Functional Efficacy & Signaling | cAMP accumulation assays; ERK phosphorylation; [³⁵S]GTPγS binding; Calcium mobilization | Determine agonist/antagonist profile, potency (EC50/IC50), intrinsic activity (%Emax) | Understand cellular consequences of activation; Predict functional effects in vivo |
Molecular Modeling & Docking | Homology modeling; Ligand docking simulations; MD simulations | Identify key binding interactions; Rationalize SAR; Guide further optimization | Design next-generation analogues with improved properties |
In Vitro Pharmacology | Isolated organ baths (e.g., cardiac, smooth muscle); Cell-based assays (e.g., cytokine release) | Assess functional response in relevant physiological systems/tissues | Predict therapeutic effects (e.g., cardioprotection, bronchodilation, immunomodulation) |
Therapeutic Area Exploration | In vitro and in vivo models of disease | Evaluate potential in specific conditions linked to AR dysfunction | Validate lead compound potential; Guide preclinical development focus |
Research on Adenallene remains largely within the realm of basic and preclinical pharmacology. Its primary significance lies in its value as a chemical probe for understanding adenosine receptor structure-function relationships, particularly concerning the impact of highly unconventional substituents like the allene group. While its therapeutic application remains exploratory, insights gained from studying Adenallene directly inform the design of more potent, selective, and potentially clinically viable adenosine receptor ligands targeting a wide array of diseases. Future research directions include detailed SAR optimization of the allene substituent, comprehensive in vivo efficacy and pharmacokinetic studies, and deeper investigation into its potential for biased signaling.
Table 3: Adenosine Receptor Subtypes and Potential Therapeutic Relevance for Adenallene Targeting
Receptor Subtype | Primary G-Protein Coupling | Key Physiological Roles | Potential Therapeutic Areas Relevant to Adenallene | Classical Ligand Affinity Trend |
---|---|---|---|---|
A1 | Gi/o | Inhibits neuronal excitability, reduces heart rate & AV conduction, anti-lipolysis, renal water conservation | Cardioprotection, Neuropathic pain, Epilepsy?, Metabolic syndrome? | N6-Cycloalkyl > NECA > Adenosine |
A2A | Gs/ Golf (in striatum) | Coronary & systemic vasodilation, inhibits platelet aggregation, modulates striatal dopamine signaling, anti-inflammatory | Inflammation, Cardiovascular (vasodilation), Parkinson's (antagonism) | CGS21680 > NECA > Adenosine |
A2B | Gs (also Gq reported) | Intestinal & vascular smooth muscle relaxation, mast cell activation, angiogenesis, cytokine production | Inflammation (especially asthma, colitis), Ischemia, Angiogenesis? | NECA > Adenosine (Low affinity receptor) |
A3 | Gi/o | Cardioprotection, Mast cell degranulation inhibition, immunosuppression, tumor cell apoptosis | Inflammation, Cancer (e.g., melanoma, leukemia), Cardioprotection, Dry eye? | Cl-IB-MECA, MRS3558 > IB-MECA > NECA > Adenosine |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8